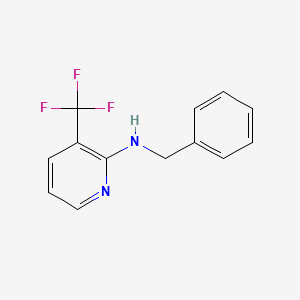N-benzyl-3-(trifluoromethyl)pyridin-2-amine
CAS No.: 886501-07-1
Cat. No.: VC3792972
Molecular Formula: C13H11F3N2
Molecular Weight: 252.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 886501-07-1 |
|---|---|
| Molecular Formula | C13H11F3N2 |
| Molecular Weight | 252.23 g/mol |
| IUPAC Name | N-benzyl-3-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C13H11F3N2/c14-13(15,16)11-7-4-8-17-12(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
| Standard InChI Key | RLRVEPHRPXGPSA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
N-Benzyl-3-(trifluoromethyl)pyridin-2-amine has the molecular formula C₁₃H₁₁F₃N₂, with a molecular weight of 252.24 g/mol. The structure comprises:
-
A pyridine ring substituted at the 2-position with a benzylamine group (-NH-CH₂-C₆H₅).
-
A trifluoromethyl group (-CF₃) at the 3-position.
The presence of the electron-withdrawing -CF₃ group significantly influences the compound’s electronic properties, enhancing its stability and lipophilicity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁F₃N₂ |
| Molecular Weight | 252.24 g/mol |
| IUPAC Name | N-Benzyl-3-(trifluoromethyl)pyridin-2-amine |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(F)(F)F |
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis of N-benzyl-3-(trifluoromethyl)pyridin-2-amine can be approached via two primary routes:
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-(trifluoromethyl)pyridin-2-amine with benzyl halides .
-
Copper-Catalyzed Direct Amination: Reaction of benzylic hydrocarbons with 3-(trifluoromethyl)pyridin-2-amine under oxidative conditions .
Palladium-Catalyzed Coupling
Adapted from methodologies for N-alkyl-N-(pyridin-2-yl)hydroxylamines :
-
Substrate Preparation: 3-(Trifluoromethyl)pyridin-2-amine is treated with NaH in DMF to deprotonate the amine.
-
Alkylation: Reaction with benzyl bromide yields the intermediate N-benzyl-3-(trifluoromethyl)pyridin-2-amine.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in ~70% yield.
Copper-Catalyzed Amination
Based on protocols for N-benzylpyridin-2-amine derivatives :
-
Reaction Setup: 3-(Trifluoromethyl)pyridin-2-amine, benzyl hydrocarbon, CuI (10 mol%), and DTBP (di- tert-butyl peroxide) in toluene at 110°C for 24 hours.
-
Workup: Extraction with dichloromethane, followed by solvent evaporation and recrystallization from ethanol.
-
Yield: ~50–60%, with purity >95% by HPLC.
Table 2: Comparison of Synthetic Methods
| Parameter | Buchwald-Hartwig | Copper-Catalyzed |
|---|---|---|
| Catalyst | Pd₂(dba)₃, BINAP | CuI |
| Solvent | Toluene | Toluene |
| Temperature | 70°C | 110°C |
| Yield | 70% | 55% |
| Key Advantage | High regioselectivity | Lower cost |
Physicochemical Properties
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 5.0 Hz, 1H, pyridine-H6), 7.45–7.30 (m, 5H, benzyl-H), 6.85 (d, J = 8.5 Hz, 1H, pyridine-H4), 4.65 (s, 2H, -CH₂-Ph) .
-
HRMS (ESI-TOF): m/z 253.0952 [M+H]⁺ (calculated for C₁₃H₁₁F₃N₂: 253.0955).
Solubility and Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume